molecular formula C14H12F3N3O2 B12445447 N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12445447
M. Wt: 311.26 g/mol
InChI Key: YGSJTVUPVNITHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that belongs to the class of trifluoromethyl-containing polysubstituted pyrimidine derivatives. These compounds are known for their broad pharmacological activities, including antitumor properties. The presence of the trifluoromethyl group in the compound enhances its biological activity by increasing lipophilicity, which improves cell permeability and resistance to enzyme degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the cyclocondensation reaction of appropriate guanidine derivatives with trifluoromethyl-substituted ketones. The reactions are often carried out in refluxing water as the solvent, without the need for catalysts, and can achieve yields ranging from 60% to 88% .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign procedures is preferred to minimize the impact on the environment. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiproliferative agent against various human tumor cell lines.

    Medicine: Investigated for its antitumor properties, particularly its ability to inhibit the proliferation of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its integration into the hydrophobic pocket of specific molecular targets, such as ubiquitin-specific protease 7 (USP7). This interaction disrupts the normal function of the target protein, leading to the inhibition of tumor cell proliferation. The trifluoromethyl group enhances the compound’s binding affinity and stability within the target site .

Properties

Molecular Formula

C14H12F3N3O2

Molecular Weight

311.26 g/mol

IUPAC Name

2-[[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C14H12F3N3O2/c1-8-4-2-3-5-9(8)10-6-11(14(15,16)17)20-13(19-10)18-7-12(21)22/h2-6H,7H2,1H3,(H,21,22)(H,18,19,20)

InChI Key

YGSJTVUPVNITHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

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